m-Toluamide, 2-propoxy-

Description

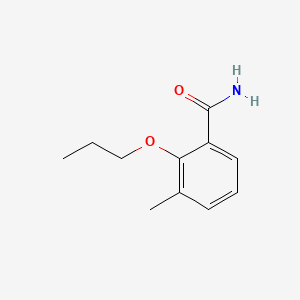

m-Toluamide, 2-propoxy- (IUPAC name: 2-propoxy-3-methylbenzamide) is an organic compound with the molecular formula C₁₁H₁₅NO₂. Structurally, it consists of a benzamide backbone substituted with a methyl group at the meta position (C3 of the benzene ring) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2) relative to the amide functional group. This configuration distinguishes it from well-known analogs like DEET (N,N-diethyl-m-toluamide) by replacing the diethylamine substituent with a propoxy ether linkage. The propoxy group may influence lipophilicity, volatility, and molecular interactions, thereby modulating bioactivity and toxicity compared to related compounds.

Properties

CAS No. |

91329-85-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-methyl-2-propoxybenzamide |

InChI |

InChI=1S/C11H15NO2/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h4-6H,3,7H2,1-2H3,(H2,12,13) |

InChI Key |

KOPJTACKPRAAQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-propoxy- typically involves the reaction of m-toluamide with 2-propoxy reagents under controlled conditions. One common method is the reaction of m-toluamide with 2-propoxy chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of m-Toluamide, 2-propoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The amide bond in m-Toluamide, 2-propoxy- can undergo hydrolysis under extreme conditions (e.g., strong acids/bases):

-

Acid-Catalyzed Hydrolysis :

-

Base-Catalyzed Hydrolysis :

Stability Factors

-

Substituent Effects : The propoxy group at the 2-position may sterically hinder nucleophilic attack, enhancing stability.

-

Electron-Delocalization : The amide resonance stabilizes the molecule against hydrolysis under mild conditions .

Potential Reaction Conditions

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrolysis (Acidic) | H₂SO₄, reflux, 24–48 hr | 3-Methylbenzoic acid + amine |

| Hydrolysis (Basic) | NaOH, heat, 24–48 hr | Sodium 3-methylbenzoate |

| Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkylated amide derivatives |

Toxicological Considerations

While m-Toluamide itself is not directly addressed in the provided sources, related compounds like N,N-Diethyl-m-toluamide (DEET) exhibit neurotoxic effects at high doses, linked to urea synthesis inhibition . For 2-propoxy-m-Toluamide , analogous toxicity risks may exist, warranting cautious handling.

Experimental Verification and Challenges

-

Synthesis Optimization : Patents describe microwave-assisted reactions (e.g., 200 W for 5–10 minutes) with yields exceeding 97% for similar amides .

-

Purity Control : Distillation under reduced pressure or recrystallization may be required to remove byproducts (e.g., amino esters) .

-

Structural Characterization : NMR and IR spectroscopy can confirm the amide bond (C=O stretch ~1650 cm⁻¹, NH stretch ~3300 cm⁻¹) .

Scientific Research Applications

Chemistry: m-Toluamide, 2-propoxy- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology: In biological research, m-Toluamide, 2-propoxy- is studied for its potential as a bioactive compound. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals.

Industry: In the industrial sector, m-Toluamide, 2-propoxy- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of m-Toluamide, 2-propoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the propoxy group plays a crucial role in its bioactivity.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: DEET’s diethylamide group enhances lipid solubility, facilitating skin penetration and insect repellency but increasing neurotoxicity risks .

- Steric Effects : The propoxy group (-OCH₂CH₂CH₃) is less bulky than the benzyloxy group (-OCH₂C₆H₅) in the analog from , possibly improving interaction with insect olfactory receptors compared to bulkier derivatives.

Toxicity Profile

- DEET : Linked to neuronal cell death in rats and testicular germ-cell apoptosis when combined with other chemicals . Its diethyl groups facilitate blood-brain barrier penetration.

- m-Toluamide, 2-propoxy-: The propoxy group’s ether linkage and lack of diethyl substitution may reduce neurotoxic and reproductive risks.

Hypothetical Advantages and Limitations

- Advantages: Potentially safer metabolic profile due to reduced amine-related toxicity. Tunable repellency via ether group modifications.

- Limitations :

- Unclear efficacy compared to DEET; requires empirical validation.

- Synthetic accessibility may be challenging due to the ortho-substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.